Lysocellin, 3-de(carboxymethyl)-4-demethyl-17,21-dideoxy-17,21-epoxy-4-ethyl-5-hydroxy-3-methyl-, (5R)-
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Overview
Description
Lysocellin, 3-de(carboxymethyl)-4-demethyl-17,21-dideoxy-17,21-epoxy-4-ethyl-5-hydroxy-3-methyl-, (5R)- is a natural product found in Streptomyces with data available.
Scientific Research Applications
Novel Polyether Antibiotics
Research has identified Streptomyces sp. X-14873 as a producer of various secondary metabolites, including novel actinomycins and polyether antibiotics. Lysocellin is closely related to one of these novel polyethers, X-14873A, differing in certain substituents. This highlights lysocellin's importance in the broader study of polyether antibiotics produced by Streptomyces species (Westley et al., 1986).
Total Synthesis of Lysocellin
The stereoselective total synthesis of lysocellin has been achieved, with the synthesis of its subunits from D-glucose and D-mannitol. This synthesis is crucial for understanding the structure and potential applications of lysocellin as a polyether antibiotic (Horita et al., 1996).
Ionophorous Properties
Lysocellin, produced by Streptomyces cacaoi var. asoensis, is recognized for its ionophore properties, showing a high affinity for divalent cations and the ability to transport biological amines. This property could be significant in studies related to ion transport and cellular signaling (Koenuma & Ōtake, 1977).
Molecular Modifications and Interactions
Research involving the modifications and interactions of lysine residues in proteins, like the studies conducted by Nemet, Varga-Defterdarović, and Turk (2006) and Baskal and Tsikas (2022), provide insights into the biochemical processes that might be relevant in understanding lysocellin's interactions at a molecular level (Nemet et al., 2006); (Baskal & Tsikas, 2022).
DNA Methylation and Demethylation
Studies on DNA methyltransferases and demethylases, such as those by Chen, Wang, and Shen (2012) and Forneris et al. (2006), though not directly related to lysocellin, contribute to understanding the broader context of methylation and demethylation processes in cells, which could intersect with lysocellin's role in cellular processes (Chen et al., 2012); (Forneris et al., 2006).
Properties
CAS No. |
88263-35-8 |
---|---|
Molecular Formula |
C34H60O8 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S,6R)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one |
InChI |
InChI=1S/C34H60O8/c1-12-23(27(36)20(7)26(35)21(8)30-22(9)28(37)24(13-2)32(11,38)41-30)29-18(5)16-31(10,40-29)34-19(6)17-33(15-4,42-34)25(14-3)39-34/h18-26,28-30,35,37-38H,12-17H2,1-11H3/t18-,19+,20-,21-,22-,23-,24+,25-,26+,28+,29-,30+,31-,32-,33-,34?/m0/s1 |
InChI Key |
IVNOVETYABPCDY-DOFZAYOGSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(C)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)C34[C@@H](C[C@](O3)([C@@H](O4)CC)CC)C)C)O)C)O |
SMILES |
CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C34C(CC(O3)(C(O4)CC)CC)C)C)O)C)O |
Canonical SMILES |
CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C34C(CC(O3)(C(O4)CC)CC)C)C)O)C)O |
Synonyms |
antibiotic X 14873G antibiotic X-14873G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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